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Compound Name:

methylpyrimidine
CAS No.: 174720-38-8
Cat. No.: B1270372

Get Quote

Executive Summary

2-(4-Bromophenyl)-5-methylpyrimidine (CAS 174720-38-8) is a specialized heterocyclic
building block utilized in the synthesis of high-affinity kinase inhibitors and G-protein coupled
receptor (GPCR) antagonists.[1][2] Distinguished by its 2-aryl-5-alkylpyrimidine core, this
compound offers a unique balance of lipophilicity and metabolic stability compared to its
unsubstituted analogs.

The presence of the bromine atom at the para-position of the phenyl ring serves as a critical
"synthetic handle," enabling orthogonal cross-coupling reactions (Suzuki-Miyaura, Buchwald-
Hartwig) without disrupting the pyrimidine pharmacophore. This guide details its
physicochemical profile, robust synthetic pathways, and handling protocols for medicinal
chemistry applications.

Chemical Identity & Physicochemical Profile[3][4][5]
[6]
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Property Specification

IUPAC Name 2-(4-Bromophenyl)-5-methylpyrimidine
CAS Number 174720-38-8

Molecular Formula C11HeBrNz

Molecular Weight 249.11 g/mol

SMILES CC1=CN=C(N=C1)C2=CC=C(Br)C=C2
Appearance Off-white to pale yellow solid

Physicochemical Properties[4]

e Solubility: Low aqueous solubility; highly soluble in DCM, DMSO, and DMF. Moderate
solubility in hot ethanol.

 Lipophilicity (cLogP): ~3.2 (Predicted). The 5-methyl group increases lipophilicity relative to
the parent pyrimidine, enhancing membrane permeability in drug candidates.

» Electronic Character: The pyrimidine ring is electron-deficient, but the 5-methyl group
provides weak inductive donation (+l), slightly increasing the basicity of the ring nitrogens
compared to 5-halo analogs.

Synthetic Architecture

The synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine is most reliably achieved through a
condensation-cyclization strategy. This approach is superior to cross-coupling methods (e.qg.,
Suzuki coupling of 2-chloropyrimidine) because it avoids potential scrambling or homocoupling
of the bromine handle on the phenyl ring.

Primary Route: Amidine-Vinamidinium Condensation

This route constructs the pyrimidine ring de novo, ensuring high regioselectivity.

e Precursor A: 4-Bromobenzamidine hydrochloride.
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e Precursor B: 3-(Dimethylamino)-2-methylacrolein (or a related vinamidinium salt).

o Mechanism: The amidine nitrogen attacks the electrophilic carbonyl/enamine carbon of the

acrolein derivative, followed by cyclization and elimination of dimethylamine and water.
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Figure 1: De novo synthesis of the pyrimidine core via condensation. This pathway preserves

the critical aryl-bromide bond.

Experimental Protocols
Synthesis Protocol (Standardized)

Note: This protocol is adapted for a 10 mmol scale. Scale-up requires re-evaluation of

exotherms.

Reagents:

Ethanol (anhydrous, 20 mL)

Step-by-Step Methodology:

4-Bromobenzamidine HCI (2.35 g, 10 mmol)

3-(Dimethylamino)-2-methylacrolein (1.36 g, 12 mmol)

Sodium Ethoxide (21% wt in EtOH) or Sodium Methoxide (solid, 1.2 eq)
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 Activation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux
condenser, suspend 4-Bromobenzamidine HCI in anhydrous ethanol.

o Neutralization: Add Sodium Ethoxide solution dropwise at room temperature. Stir for 15
minutes to liberate the free amidine base. Observation: The solution may become slightly
cloudy due to NaCl precipitation.

o Addition: Add 3-(Dimethylamino)-2-methylacrolein in one portion.

e Cyclization: Heat the reaction mixture to reflux (80°C) for 4—6 hours. Monitor by TLC
(Hexane:EtOAc 4:1) or LC-MS.[3] The starting amidine should be consumed.

o Work-up: Cool the mixture to room temperature. Concentrate under reduced pressure to
remove ethanol.

o Extraction: Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (3 x 20
mL). The product is in the organic layer.[4]

 Purification: Wash the combined organics with brine, dry over Na=SOa, and concentrate.
Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: O-
20% EtOAc in Hexanes).

Validation Criteria:

e 1H NMR (CDCIs, 400 MHz): Look for the diagnostic singlet of the pyrimidine H-4/H-6 protons
(typically 6 ~8.6 ppm) and the methyl singlet (& ~2.3 ppm). The para-substituted aromatic
system will show two doublets in the aromatic region.

e Mass Spec: [M+H]* = 249.0/251.0 (1:1 isotopic pattern for Br).

Functional Reactivity & Applications

The utility of 2-(4-Bromophenyl)-5-methylpyrimidine lies in its orthogonal reactivity profile.

The C-Br "Handle" (Suzuki/Buchwald)

The bromine atom is positioned for high-yield Palladium-catalyzed cross-coupling.
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o Suzuki-Miyaura: Coupling with aryl boronic acids creates biaryl systems common in kinase
inhibitors (e.g., Imatinib analogs).

e Buchwald-Hartwig: Amination at this position allows the introduction of solubilizing groups
(e.g., piperazines, morpholines).

The 5-Methyl Group

Unlike a simple proton, the 5-methyl group blocks metabolic oxidation at the 5-position, a
common clearance pathway for pyrimidines. It also serves as a weak benzylic site; radical
bromination (NBS/AIBN) can convert it to a bromomethyl group, allowing further
functionalization (e.g., etherification or amination).
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Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific
structural motifs.

Safety & Handling (GHS)

» Signal Word: WARNING

e Hazard Statements:
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o H315: Causes skin irritation.[5]
o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.[5]

» Handling: Operate within a fume hood. Wear nitrile gloves and safety goggles. Avoid dust
formation.

» Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow
oxidation or hydrolysis over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-4-methylpyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-4-methylpyrimidine
https://pubmed.ncbi.nlm.nih.gov/22862294/
https://pubmed.ncbi.nlm.nih.gov/22862294/
https://pubmed.ncbi.nlm.nih.gov/22862294/
https://www.researchgate.net/publication/230629399_The_Discovery_of_N-5-4-Bromophenyl-6-2-5-bromo-2-pyrimidinyloxyethoxy-4-pyrimidi_nyl-N_'-propylsulfamide_Macitentan_an_Orally_Active_Potent_Dual_Endothelin_Receptor_Antagonist
https://www.benchchem.com/product/b1270372/docs#technical-guide-2-4-bromophenyl-5-methylpyrimidine
https://www.benchchem.com/product/b1270372/docs#technical-guide-2-4-bromophenyl-5-methylpyrimidine
https://www.benchchem.com/product/b1270372/docs#technical-guide-2-4-bromophenyl-5-methylpyrimidine
https://www.benchchem.com/product/b1270372/docs#technical-guide-2-4-bromophenyl-5-methylpyrimidine
https://www.benchchem.com/product/b1270372?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270372?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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